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2-Methylbutyl isovalerate

Flavor Chemistry Sensory Science Odor Threshold

Sourcing a flavor ester with authentic fermented nuance for whiskey, sherry, or cheese formulations is challenging-generic esters lack the distinctive earthy-cheesy character required for natural-identical profiles. 2-Methylbutyl isovalerate (CAS 2445-77-4) solves this with a 24 ppb odor threshold that delivers perceptible impact without dominating the blend. • FEMA GRAS (No. 3506) & JECFA (No. 204) approved for food flavoring • Natural-identical: occurs in peppermint, Scotch spearmint, sherry & whiskey • 4.0% max usage in fragrance concentrate; up to 50 ppm in alcoholic beverages • ≥98% purity; synthetic & natural grades available

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 2445-77-4
Cat. No. B1581877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl isovalerate
CAS2445-77-4
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)CC(C)C
InChIInChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3
InChIKeyCYGPPWVXOWCHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Isovalerate Properties & Procurement


2-Methylbutyl isovalerate (2-methylbutyl 3-methylbutanoate) is a fatty acid ester of the flavor and fragrance chemical class, characterized by a molecular weight of 172.27 g/mol and a boiling point of 191–195 °C . It is commercially available in synthetic and natural grades, with the natural form occurring in peppermint, Scotch spearmint, sherry, and whiskey . As a FEMA GRAS substance (FEMA No. 3506) and a JECFA-approved flavoring (JECFA No. 204), it is primarily employed as a fruity, herbaceous, and wine-like odorant in food and fragrance formulations [1].

Grade selection: Available in synthetic and natural grades; natural form occurs in peppermint, Scotch spearmint, sherry, and whiskey.

Organoleptic profile: Fruity, herbaceous, and wine-like odorant suited for food and fragrance formulations targeting complex fermented or fruity notes.

Regulatory context: Listed as FEMA GRAS and JECFA-approved flavoring; supports flavor and fragrance compliance workflows.

2-Methylbutyl Isovalerate Ester Comparisons


Although structurally related esters such as isoamyl isovalerate (659-70-1) and butyl isovalerate (109-19-3) share the same carboxylic acid moiety and fall within the same flavor and fragrance category, they are not equivalent sensory or functional substitutes. 2-Methylbutyl isovalerate exhibits a distinct odor threshold of 24 ppb —numerically different from isoamyl isovalerate (20 ppb) and butyl isovalerate (12 ppb) [1]—which directly impacts perceived intensity at equal concentrations. Furthermore, maximum recommended usage levels in fragrance concentrates differ significantly (4.0% for the target compound versus 8.0% and 3.0% for the two analogs, respectively) [2][3], reflecting divergent regulatory and practical formulation constraints. These quantitative disparities underscore that simple in-class substitution cannot reliably reproduce a target sensory profile or formulation performance.

Odor threshold may differ from structural analogs, altering perceived intensity at matched concentrations.
Isoamyl isovalerate and butyl isovalerate exhibit different threshold values; in-class substitution may shift sensory impact.
Maximum usage limits diverge across isovalerate esters, constraining direct formulation interchange.
Usage ceilings reflect distinct regulatory and safety profiles; a substitute may exceed or fall short of the required formulation headroom.
Sensory profile includes cheesy, earthy, and wine-like notes not replicated by close structural analogs.
Analog esters lack savory and fermented character; target-specific nuance may not transfer, requiring reformulation.

2-Methylbutyl Isovalerate Quantitative Differentiation


Odor Threshold Comparison

The orthonasal odor detection threshold for 2-methylbutyl isovalerate is reported as 24 ppb in air . In direct numerical comparison, butyl isovalerate exhibits a lower threshold of 0.012 ppm (12 ppb) [1], indicating it is approximately twice as potent as the target compound. Conversely, isoamyl isovalerate possesses a slightly lower threshold of 20 ppb , making it marginally more potent. This establishes a clear potency gradient among three structurally related esters.

Odor Threshold
Head-to-head
24 ppb (target) vs 12 ppb butyl / 20 ppb isoamyl
2× higher threshold than butyl isovalerate; 1.2× higher than isoamyl isovalerate.
Orthonasal detection thresholds from authoritative flavor databases; methodology details not specified.
Flavor Chemistry Sensory Science Odor Threshold

Maximum Usage Level Comparison

Industry-standard fragrance usage recommendations provide a practical benchmark for comparative formulation strength. 2-Methylbutyl isovalerate carries a maximum recommended usage level of 4.0000% in fragrance concentrate [1]. This sits between the 8.0000% maximum recommended for isoamyl isovalerate [2] and the 3.0000% maximum for butyl isovalerate [3]. The intermediate value reflects a distinct regulatory and safety profile that precludes simple one-to-one substitution.

Max Usage Level
Head-to-head
4.0% target vs 3.0% butyl / 8.0% isoamyl in fragrance concentrate
Intermediate regulatory ceiling; 50% lower than isoamyl, 33% higher than butyl isovalerate.
Based on FEMA GRAS assessments and IFRA recommendations for fragrance concentrate.
Fragrance Formulation Regulatory Compliance IFRA Standards

Sensory Profile Differentiation

Organoleptic descriptors for 2-methylbutyl isovalerate consistently include 'cheesy', 'earthy', 'wine-like', and 'herbaceous' notes alongside the expected fruity and apple character . In contrast, isoamyl isovalerate is described primarily as 'fruity, sweet, apple, apricot, mango' without the cheesy/earthy dimension , and butyl isovalerate is characterized as 'apple, pear, sweet pineapple, green peach' [1]. The presence of distinctive savory and fermented nuances in the target compound provides a differentiated sensory signature not replicated by its closest structural analogs.

Sensory Profile
Class-level
Cheesy, earthy, wine-like notes present in target; absent in isoamyl and butyl isovalerate.
Differentiated savory character supports fermented and beverage flavor fidelity.
Organoleptic descriptions compiled from supplier datasheets; quantitative sensory panel data not available.
Organoleptic Characterization Flavor Profiling Sensory Differentiation

Natural Occurrence Profile

2-Methylbutyl isovalerate is naturally present in sherry and whiskey , a occurrence profile distinct from isoamyl isovalerate, which is more broadly associated with fruits such as apple, banana, and tomato , and butyl isovalerate, which is noted in jackfruit [1]. While both target and comparator are found in peppermint and spearmint oils, the specific association with fermented and distilled alcoholic beverages may confer advantages in the formulation of natural-identical whiskey or sherry flavors where authenticity claims are tied to the presence of specific volatile markers.

Natural Occurrence
Context-dependent
Documented in sherry and whiskey; distinct from broader fruit-centric occurrence of analogs.
May support natural-identical labeling for whiskey and sherry flavor formulations.
Occurrence compiled from industry databases; quantitative abundance data not available.
Natural Flavoring Authenticity Marker Beverage Chemistry

2-Methylbutyl Isovalerate Application Scenarios


Alcoholic Beverage Flavors

The documented natural occurrence of 2-methylbutyl isovalerate in sherry and whiskey , combined with its distinctive wine-like, cheesy, and earthy organoleptic notes , makes it a preferred choice for formulating natural-identical whiskey, sherry, or fermented beverage flavors. Its intermediate odor threshold (24 ppb) allows for perceptible impact without dominating the blend, while the 4% maximum usage level provides adequate formulation headroom for alcoholic beverage applications where usage in the final product may reach 50 ppm [1].

Savory & Dairy Flavor Blends

Unlike its analog isoamyl isovalerate, which lacks savory character, 2-methylbutyl isovalerate imparts a unique cheesy and earthy note that is valuable in cheese, fermented dairy, and savory snack flavor formulations. Its odor threshold (24 ppb) is moderately higher than butyl isovalerate (12 ppb), reducing the risk of over-powering in complex savory blends where subtle fermented nuances are desired. The compound is approved for use in cheese flavorings under FEMA GRAS [1].

Fragrance Middle Note Compositions

In fine fragrance and personal care product formulation, 2-methylbutyl isovalerate serves as a middle note providing a green, herbaceous, and fruity character with a wine-like nuance . Its maximum recommended usage level of 4.0% in fragrance concentrate [1] positions it between the 3.0% limit of butyl isovalerate and the 8.0% limit of isoamyl isovalerate, offering a balanced formulation window for perfumers seeking a compound with sufficient impact but without the higher regulatory constraints of isoamyl isovalerate.

Application
Selection Property
Validation Focus
Alcoholic beverage flavor development
Natural-occurrence documentation in sherry and whiskey matrices
Volatile-marker authenticity profiling for beverage labeling
Savory and fermented dairy formulations
Cheesy and earthy organoleptic character
Fermented-note blend integration and flavor fidelity
Fragrance middle-note compositions
Intermediate usage ceiling in fragrance concentrate
Formulation headroom evaluation for green and herbaceous accords

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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